molecular formula C17H20ClN3O3 B6458735 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole CAS No. 2548986-61-2

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole

Cat. No.: B6458735
CAS No.: 2548986-61-2
M. Wt: 349.8 g/mol
InChI Key: GDXQLCIIIYCYTD-UHFFFAOYSA-N
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Description

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring substituted with a chloro group at the 6th position and a morpholine ring linked to a piperidine-1-carbonyl group at the 2nd position. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced by reacting the benzoxazole intermediate with morpholine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Piperidine-1-carbonyl Group: The final step involves the acylation of the morpholine-substituted benzoxazole with piperidine-1-carbonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-[2-(piperidine-1-carbonyl)pyrrolidin-4-yl]-1,3-benzoxazole
  • 6-chloro-2-[2-(piperidine-1-carbonyl)piperazin-4-yl]-1,3-benzoxazole
  • 6-chloro-2-[2-(piperidine-1-carbonyl)azepan-4-yl]-1,3-benzoxazole

Uniqueness

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with specific biological targets.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-12-4-5-13-14(10-12)24-17(19-13)21-8-9-23-15(11-21)16(22)20-6-2-1-3-7-20/h4-5,10,15H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXQLCIIIYCYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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